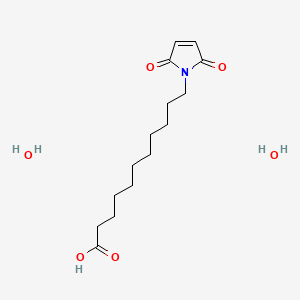

11-Maleimidoundecanoic acid dihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

11-Maleimidoundecanoic acid dihydrate is a useful research compound. Its molecular formula is C15H27NO6 and its molecular weight is 317.38 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Overview

11-Maleimidoundecanoic acid dihydrate (CAS: 57079-02-4) is a compound with significant applications in biochemistry and molecular biology, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This compound is characterized by its maleimide functional group, which allows for selective conjugation with thiols, making it valuable in bioconjugation techniques.

- Molecular Formula : C15H23NO4

- Molecular Weight : 281.347 g/mol

- Density : 1.1 g/cm³

- Melting Point : 89-90 °C

- Boiling Point : 452.8 °C at 760 mmHg

- Flash Point : 227.6 °C

This compound functions primarily through its ability to form covalent bonds with thiol-containing molecules, such as proteins and peptides. This property is leveraged in the construction of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system.

Mechanism Summary:

- Conjugation : The maleimide group reacts with thiols to form stable thioether bonds.

- Targeting : This conjugation enables the linking of an E3 ubiquitin ligase to a target protein.

- Degradation : The resultant complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome.

Biological Activity

The biological activity of this compound is primarily observed in its role in drug development and protein engineering:

- Bioconjugation : It is extensively used to attach biomolecules to surfaces or other molecules in various research applications.

- Drug Delivery Systems : The compound's ability to form stable linkages makes it suitable for creating targeted drug delivery systems.

- Diagnostic Tools : It aids in the development of diagnostic assays through its conjugation capabilities.

Table 1: Applications of this compound

| Application | Description |

|---|---|

| PROTAC Development | Used as a linker to facilitate targeted protein degradation |

| Bioconjugation Techniques | Attaches enzymes, antibodies, or nucleic acids to surfaces |

| Polymer Chemistry | Acts as a crosslinking agent to create functionalized polymers |

| Diagnostic Assays | Utilized in assays for detecting specific biomolecules |

Case Study: PROTACs in Cancer Therapy

A study highlighted the use of PROTACs containing this compound to selectively degrade oncogenic proteins in cancer cells. The engineered PROTAC demonstrated enhanced efficacy compared to traditional inhibitors by effectively reducing target protein levels and inhibiting tumor growth in preclinical models (An et al., 2018).

Pharmacokinetics

The pharmacokinetic properties of compounds like this compound influence their absorption, distribution, metabolism, and excretion (ADME). Factors such as molecular size, polarity, and functional groups play crucial roles in determining these properties, impacting their effectiveness in therapeutic applications.

特性

CAS番号 |

57079-02-4 |

|---|---|

分子式 |

C15H27NO6 |

分子量 |

317.38 g/mol |

IUPAC名 |

11-(2,5-dioxopyrrol-1-yl)undecanoic acid;dihydrate |

InChI |

InChI=1S/C15H23NO4.2H2O/c17-13-10-11-14(18)16(13)12-8-6-4-2-1-3-5-7-9-15(19)20;;/h10-11H,1-9,12H2,(H,19,20);2*1H2 |

InChIキー |

PHDKNCYKXNTZOA-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCCC(=O)O.O.O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。